D2 Agonist Affinity: (R)-2-(Benzylamino-methyl)-chroman-7-ol vs. Unsubstituted Core
The addition of a 2-(aminomethyl) group to the Chroman-7-ol core creates the primary D2 agonist pharmacophore. Further optimization with a benzylamino-methyl side chain in the (R)-configuration yields (R)-(-)-2-(benzylamino)methyl)chroman-7-ol, which demonstrates a sub-nanomolar EC50 of 0.02 nM at the human dopamine D2L receptor [1]. This affinity is a direct consequence of functionalization, as the unsubstituted Chroman-7-ol core lacks any reported D2 activity.
| Evidence Dimension | Agonist Activity at Human Dopamine D2L Receptor (EC50) |
|---|---|
| Target Compound Data | 0.02 nM |
| Comparator Or Baseline | Unsubstituted Chroman-7-ol: Inactive (implied) |
| Quantified Difference | From inactive to 0.02 nM |
| Conditions | HEK293 cells expressing human D2L receptor; inhibition of forskolin-induced cAMP accumulation [1] |
Why This Matters
Procurement decisions must be based on the specific derivative, as the biological activity is conferred entirely by its substituents.
- [1] BindingDB. (2014). BDBM50061669: (R)-2-(Benzylamino-methyl)-chroman-7-ol. Affinity Data: EC50: 0.0200 nM. View Source
